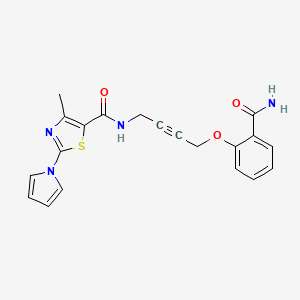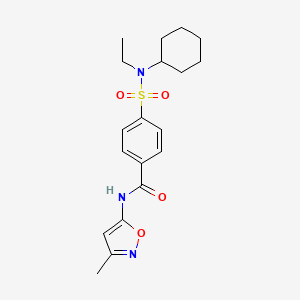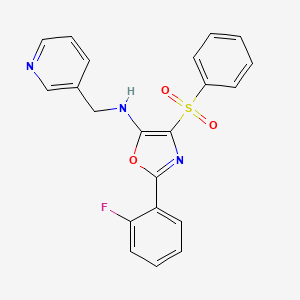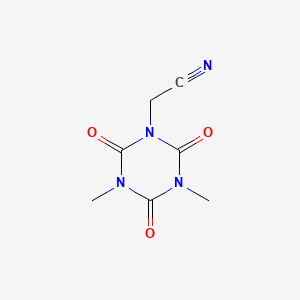![molecular formula C20H19N5O3 B2482444 2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-60-4](/img/structure/B2482444.png)
2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are used in the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of triazoles has been developed gradually with the establishment of several facile and convenient synthetic techniques . For example, unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .Molecular Structure Analysis
Triazoles are planar molecules. The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their substituents. For example, 1,2,4-triazole is a white solid with a melting point of 120 to 121 °C and is very soluble in water .Wissenschaftliche Forschungsanwendungen
Antihistaminic Potential
Compounds from the triazoloquinazolinone family, like the one you mentioned, have shown significant potential as antihistaminic agents. For example, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a related class, demonstrated potent in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. One compound in this class was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).
Benzodiazepine Receptor Affinity
Another study explored [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their affinity to benzodiazepine receptors. Compounds in this group displayed potent benzodiazepine antagonistic properties in rat models, with some showing binding affinity comparable to established benzodiazepine antagonists (Francis et al., 1991).
Antibacterial Properties
A series of [1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed notable activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).
Antimicrobial and Nematicidal Activity
Some triazoloquinazoline derivatives have been evaluated for antimicrobial and nematicidal activities. A series of these compounds displayed significant properties against various bacteria and fungi, as well as nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Kumar, & Sunitha, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-butyl-6-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-2-3-8-18-21-19-16-6-4-5-7-17(16)23(20(26)24(19)22-18)13-14-9-11-15(12-10-14)25(27)28/h4-7,9-12H,2-3,8,13H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDRVRINGDIRHQ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N5O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)
![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)


![8-Methoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2482381.png)
![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)


